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Compound of Interest

Compound Name: 4,7-diazaspiro[2.5]octan-6-one
CAS No.: 1638784-98-1
Cat. No.: B6235962
Get Quote
. J

Introduction: The Spirocyclic Advantage

CAS 1638784-98-1, chemically known as 4,7-Diazaspiro[2.5]octan-6-one, represents a high-
value "spiro-scaffold" used increasingly in modern drug design. Unlike traditional flat aromatic
rings (e.g., phenyl, pyridine), this molecule offers significant three-dimensional character (

), which correlates with improved solubility and target selectivity.

For the drug developer, this scaffold serves as a bioisostere for piperazinone or piperidine
rings. The spiro-fused cyclopropyl moiety acts as a "metabolic shield,"” blocking common sites
of oxidation (e.g.,

-carbon oxidation) while imposing conformational rigidity that can lock the molecule into a
bioactive conformation.

Chemical Identity & Structural Analysis
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Property Specification
CAS Number 1638784-98-1
Chemical Name 4,7-Diazaspiro[2.5]octan-6-one

Molecular Formula

Molecular Weight 126.16 g/mol
SMILES O=C1CNCC2(CC2)N1 (Representative)
Structural Class Spirocyclic Lactam / Piperazinone derivative

Functional Group Analysis

e Secondary Amine (

Amine): The primary handle for derivatization (e.g.,
, reductive amination). It is moderately basic.

o Lactam (Cyclic Amide): Provides a polar hydrogen bond acceptor/donor motif. The amide
nitrogen is generally non-basic and poor nucleophile.

e Spiro-Cyclopropyl Ring: Adds lipophilicity without aromaticity and restricts the flexibility of the
piperazinone ring.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive
models essential for formulation and assay development.

Table 1: Core Physicochemical Properties[1]
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Parameter Value /| Range

Context & Implication

Physical State Off-white to light yellow solid

Hygroscopic tendency; store in

desiccator.

Melting Point >200°C (Predicted)

High lattice energy due to
intermolecular H-bonding

(Lactam dimer).

Boiling Point 349.8 £ 35.0 °C (760 Torr)

Non-volatile; stable under

standard reflux conditions.

Density 1.21 +0.1 g/cm3

Higher density than typical
aliphatics due to compact spiro

structure.

Predicted pKa (Amine) 85-9.2

The secondary amine is
protonated at physiological pH
(7.4).

Predicted pKa (Amide) >15

The lactam proton is extremely
weak; requires strong base

(e.g., NaH) to deprotonate.

LogP (Predicted) -0.5t00.2

Polar/Hydrophilic. Good
aqueous solubility but may
require polar organic solvents

for synthesis.

PSA (Polar Surface Area) ~41 A2

Favorable for CNS penetration
(Brain penetration generally
high if PSA < 90 A2).

Solubility & Formulation Protocols

Due to its polar nature, CAS 1638784-98-1 challenges standard non-polar extraction methods.

The following protocols ensure accurate handling.

Solvent Compatibility Matrix

o Preferred Solvents: DMSO, Methanol, Ethanol, Water (pH dependent).
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e Poor Solvents: Hexanes, Diethyl Ether, Toluene.

» Reactive Solvents: Avoid acetone or aldehydes if the secondary amine is unprotected (risk of
hemiaminal formation).

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays or synthetic coupling.

Weighing: Accurately weigh 12.62 mg of CAS 1638784-98-1 into a generic glass vial.
o Note: The solid may be static; use an antistatic gun if necessary.
» Dissolution: Add 10.0 mL of anhydrous DMSO.

o Why Anhydrous? Although the lactam is stable, minimizing water prevents potential
hydrolysis over long-term storage (months).

e Sonication: Sonicate for 30-60 seconds at ambient temperature. The solution should be clear
and colorless.

o Storage: Aliquot into amber vials. Store at -20°C. Stability is >6 months under these
conditions.

Stability & Reactivity Profile

Understanding the degradation pathways is crucial for process chemistry.

Degradation Pathways

o Oxidation: The secondary amine is susceptible to N-oxidation by peroxides or air over
prolonged exposure in solution.

o Mitigation: Store under Nitrogen/Argon atmosphere.

o Hydrolysis: The lactam ring is generally robust but can open under strong acidic reflux (e.g.,
6N HCI, >100°C) or strong alkaline conditions, leading to the amino-acid derivative.

o Process Tip: Standard Suzuki or Buchwald couplings (80-100°C, weak base) are safe.
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Visualization: Reactivity & Application Map

The following diagram illustrates how the structural features of the scaffold translate to
medicinal chemistry applications.

Secondary Amine Derivatization > SAR Expansion
(Nucleophilic Handle) (Reductive Amination / SNAr)

Lactam Moiety Affinity > Target Binding
(H-Bond Acceptor) (H-Bonding Network)

Spiro-Cyclopropy! Half-life Extension > Metabolic Stability
(Steric Shield) (Blocked Oxidation)

Click to download full resolution via product page

CAS 1638784-98-1
(Spiro-Lactam Scaffold)

Figure 1: Structural Activity Relationship (SAR) map of the 4,7-Diazaspiro[2.5]octan-6-one
scaffold.

Analytical Methods (HPLC/MS)

For quality control and reaction monitoring, a polar-embedded stationary phase is
recommended to retain this hydrophilic amine.

Recommended Method: Reverse-Phase HPLC

e Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi
Hydro-RP), 3.5 um, 4.6 x 100 mm.

o Reasoning: Standard C18 may result in poor retention (elution at void volume) due to the
low LogP.

e Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 9 for better
peak shape of basic amines).

o Mobile Phase B: Acetonitrile.

o Gradient: 0% B to 60% B over 10 minutes. (Start at 0% to force retention).
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e Detection: UV at 210 nm (Lactam absorption).
e MS Mode: ESI Positive (
)

Synthesis & Development Workflow

When using CAS 1638784-98-1 as a building block, the following workflow ensures high yield
and purity.
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Start: Solid CAS 1638784-98-1

QC Check: 1H NMR / LCMS
(Verify Purity >95%)

Solubilization
(DMF or DMSO)

Coupling Reaction
(e.g., SNAr with Aryl Halide)

Workup: Avoid Acidic Wash
(Amine may salt out in water)

Purification: Reverse Phase Prep
(C18, Water/ACN)

Click to download full resolution via product page
Figure 2: Optimal synthetic workflow for incorporating the spiro-lactam scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Lupeol | C30H500 | CID 259846 - PubChem [pubchem.ncbi.nim.nih.gov]

e 3.724788-22-1,(3S,4S)-4-(Boc-amino)piperidin-3-ol-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;FRhimfH (i)
BR8] [accelachem.com]

¢ 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-
[feifanchem.com]

e 5. 83450 | Sigma-Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling &
Application of CAS 1638784-98-1[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6235962/docs#technical-guide-physicochemical-
profiling-application-of-cas-1638784-98-1-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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